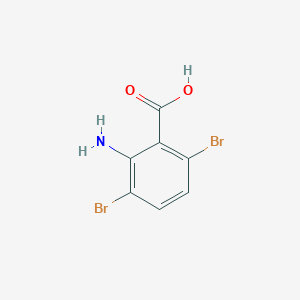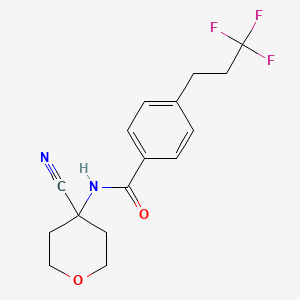
N-(4-Cyanooxan-4-YL)-4-(3,3,3-trifluoropropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanooxan-4-YL)-4-(3,3,3-trifluoropropyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wissenschaftliche Forschungsanwendungen
Colorimetric Sensing
One notable application of benzamide derivatives is in colorimetric sensing, particularly for fluoride anions. A study by Younes et al. (2020) synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives which exhibited a drastic color transition in response to fluoride anions. This property attests to its excellent performance for naked-eye detection of fluoride anion in solutions, utilizing a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).
Anti-Tubercular Scaffold
In the context of medicinal chemistry, benzamide derivatives have been explored for their potential as anti-tubercular agents. Nimbalkar et al. (2018) reported the synthesis of novel benzamide derivatives showing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with most compounds exhibiting an IC50 value of less than 1 µg/mL. These compounds were also found to be non-cytotoxic against the human cancer cell line HeLa (Nimbalkar et al., 2018).
Melanoma Cytotoxicity
Research by Wolf et al. (2004) delved into the potential of benzamide derivatives for targeted drug delivery in melanoma therapy. They synthesized conjugates of benzamides with alkylating cytostatics, showing enhanced toxicity against melanoma cells compared to the parent compounds. This suggests the viability of benzamide-mediated selective delivery of cytostatics in melanoma therapy (Wolf et al., 2004).
Acid-Degradable Epoxy Resins
A study by You et al. (2017) highlighted the synthesis of hexahydro-s-triazine (HT) derivatives, including benzamide bearing compounds, used as curing agents to prepare acid-degradable epoxy resin. The HT-A-cured epoxy demonstrated high thermal and mechanical properties, indicating potential applications in environmentally friendly material science (You et al., 2017).
Anti-Plasmodial Activities
Further expanding the scope of benzamide applications, Hermann et al. (2021) synthesized N-acylated furazan-3-amine derivatives with benzamide groups, showing significant in vitro activity against Plasmodium falciparum strains. This work underscores the potential of benzamide derivatives in the development of novel anti-malarial drugs (Hermann et al., 2021).
Eigenschaften
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(3,3,3-trifluoropropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c17-16(18,19)6-5-12-1-3-13(4-2-12)14(22)21-15(11-20)7-9-23-10-8-15/h1-4H,5-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZZOAGTRPJPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=CC=C(C=C2)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-YL)-4-(3,3,3-trifluoropropyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
![2-(Cyclopentylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2962200.png)
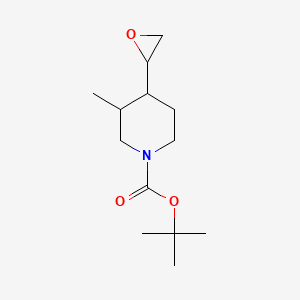
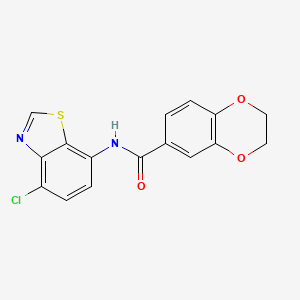
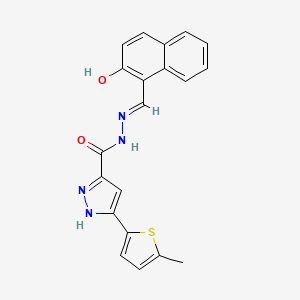

![7-allyl-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2962210.png)
![1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone](/img/structure/B2962212.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2962213.png)




